5-(Methylsulfonyl)-2-phenyl-1H-benzo[d]imidazole
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Overview
Description
5-(Methylsulfonyl)-2-phenyl-1H-benzo[d]imidazole is an organic compound belonging to the class of benzimidazoles Benzimidazoles are heterocyclic aromatic organic compounds that are structurally related to imidazoles This compound is characterized by the presence of a benzimidazole core with a phenyl group at the 2-position and a methylsulfonyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Methylsulfonyl)-2-phenyl-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with a suitable aldehyde or ketone, followed by the introduction of the methylsulfonyl group. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial to achieving high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 5-(Methylsulfonyl)-2-phenyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the methylsulfonyl group, yielding the corresponding benzimidazole derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the benzimidazole core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Benzimidazole derivatives.
Substitution: Various substituted benzimidazole and phenyl derivatives.
Scientific Research Applications
5-(Methylsulfonyl)-2-phenyl-1H-benzo[d]imidazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a lead compound for the development of new pharmaceuticals, particularly in the treatment of infections and cancer.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(Methylsulfonyl)-2-phenyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
2-Phenyl-1H-benzo[d]imidazole: Lacks the methylsulfonyl group, resulting in different chemical and biological properties.
5-Methyl-2-phenyl-1H-benzo[d]imidazole: Contains a methyl group instead of a methylsulfonyl group, affecting its reactivity and applications.
5-(Methylthio)-2-phenyl-1H-benzo[d]imidazole: Has a methylthio group instead of a methylsulfonyl group, leading to variations in its chemical behavior.
Uniqueness: The presence of the methylsulfonyl group in 5-(Methylsulfonyl)-2-phenyl-1H-benzo[d]imidazole imparts unique chemical properties, such as increased polarity and reactivity, which can be advantageous in certain applications. This distinguishes it from other similar compounds and makes it a valuable compound for research and development.
Properties
CAS No. |
1255098-90-8 |
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Molecular Formula |
C14H12N2O2S |
Molecular Weight |
272.32 g/mol |
IUPAC Name |
6-methylsulfonyl-2-phenyl-1H-benzimidazole |
InChI |
InChI=1S/C14H12N2O2S/c1-19(17,18)11-7-8-12-13(9-11)16-14(15-12)10-5-3-2-4-6-10/h2-9H,1H3,(H,15,16) |
InChI Key |
QRIOGHDSSIVIOT-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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